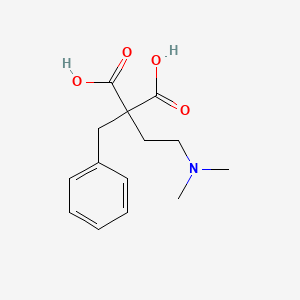

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid, also known as Butanoic acid, 4-(dimethylamino)-1-phenyl-, is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.3 .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the Mol File: 92501-97-8.mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid include a molecular weight of 265.3 . Other properties such as boiling point, melting point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid and its derivatives are significant in the field of chemical synthesis and material science. For instance, selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been explored, leading to novel cationic diblock copolymers with applications in aqueous media micellization (Bütün, Armes, & Billingham, 2001). Additionally, the compound has been utilized in the synthesis of siloxy-benzocyclooctenes, which are examined for their spectroscopic and structural features (Fakhri & Yousefi, 2000).

Polymer Science

In the realm of polymer science, the oxyanion-initiated polymerization of 2-(dimethylamino)ethyl methacrylate has been studied, resulting in water-soluble benzyloxy end-capped homopolymers. These homopolymers exhibit properties like critical micelle concentration and surface tension reduction, highlighting their potential as polymeric surfactants in emulsion polymerization (Liu, Yu, & Ni, 2004).

Organic Chemistry and Catalysis

The stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with beta-dicarbony compounds has been explored, leading to the synthesis of various derivatives (Uenishi & Hamada, 2002). The study of the kinetics of oxidation of malonic acid and its substituted derivatives by ceric ions, in the presence of surfactants like N-tetradecyl-N,N-dimethylamine oxide, provides insights into redox processes and surfactant interactions (Rossi & Liveri, 2009).

Photophysics and Optoelectronics

In photophysics and optoelectronics, certain derivatives of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid have been identified as efficient crystallization-induced emissive materials. These materials exhibit enhanced emission in the solid state, suggesting applications in sensors and optoelectronics (Cariati et al., 2011).

Eigenschaften

IUPAC Name |

2-benzyl-2-[2-(dimethylamino)ethyl]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-15(2)9-8-14(12(16)17,13(18)19)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZSVYYLJIGCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)

![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2588289.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2588297.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)